Hexasodium tetraphosphate

Beschreibung

Hexasodium tetraphosphate (CAS 14986-84-6) is a sodium salt of tetraphosphoric acid, primarily recognized as a food additive . Limited data are available on its specific chemical structure and industrial applications, though it is categorized under food additives, suggesting roles in emulsification, stabilization, or pH regulation . Unlike more widely studied sodium phosphates, such as sodium hexametaphosphate or tetrasodium pyrophosphate, this compound remains less documented in scientific literature.

Eigenschaften

IUPAC Name |

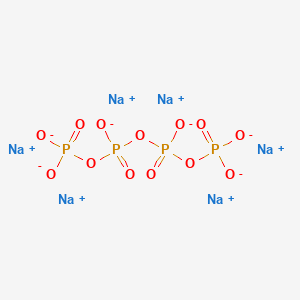

hexasodium;[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Na.H6O13P4/c;;;;;;1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h;;;;;;(H,7,8)(H,9,10)(H2,1,2,3)(H2,4,5,6)/q6*+1;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHALOSDPLTTSR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na6O13P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065837 | |

| Record name | Hexasodium tetraphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless solid; [Halliburton MSDS] | |

| Record name | Sodium tetraphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14986-84-6 | |

| Record name | Sodium tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphosphoric acid, sodium salt (1:6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexasodium tetraphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexasodium tetraphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TETRAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU7C4ODX2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Direct Fusion Method Using Sodium Chloride and Phosphoric Acid

The fusion of sodium chloride with phosphoric acid (H₃PO₄) at elevated temperatures is a scalable approach. Patent CN101462711A details a reaction between NaCl and H₃PO₄ in a 1:1 molar ratio at 650–700°C, producing sodium hexametaphosphate via the reaction:

For tetraphosphate synthesis, stoichiometry shifts to 3NaCl + 4H₃PO₄ → Na₆P₄O₁₃ + 3HCl + 6H₂O. Critical parameters include:

Table 1: Comparison of Fusion Method Parameters for Sodium Polyphosphates

| Compound | Molar Ratio (NaCl:H₃PO₄) | Temperature (°C) | P₂O₅ Content (%) |

|---|---|---|---|

| Sodium Hexametaphosphate | 1:1 | 650–700 | 67.5–68.3 |

| This compound* | 3:4 | 700–750 | ~65–67 (theoretical) |

*Theoretical values extrapolated from hexametaphosphate data.

Hydrothermal Synthesis with pH Control

Aqueous methods involve neutralizing sodium hydroxide (NaOH) with tetraphosphoric acid (H₄P₄O₁₃) under hydrothermal conditions. Patent WO2010150791A1, though focused on adenosine tetraphosphate, illustrates the role of pH adjustment (≥10.0) in stabilizing phosphate intermediates. For inorganic tetraphosphate:

Solid-State Reaction Using Sodium Dihydrogen Phosphate

Dehydration of sodium dihydrogen phosphate (NaH₂PO₄) at 250–400°C yields sodium polyphosphates. For tetraphosphate:

Key considerations:

-

Heating Rate : 5°C/min to prevent premature decomposition.

-

Atmosphere : Inert gas (N₂) to avoid oxidation.

Challenges in Purification and Yield Optimization

Byproduct Formation and Mitigation

Hydrogen chloride (HCl) emission during fusion necessitates gas scrubbing systems. Patent CN101462711A reports 85–90% HCl recovery, reducing environmental impact. Residual NaH₂PO₄ in solid-state reactions is removed via water washing, achieving 95% purity.

Analyse Chemischer Reaktionen

Hexasodium tetraphosphate undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed to form sodium orthophosphate and sodium pyrophosphate.

Complexation: It forms complexes with metal ions, which is useful in water treatment to prevent scale formation.

Substitution Reactions: It can participate in substitution reactions where its phosphate groups are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water and acidic or basic conditions.

Complexation: Metal ions such as calcium, magnesium, and iron.

Substitution: Various organic and inorganic reagents depending on the desired product.

Major Products Formed:

- Sodium orthophosphate

- Sodium pyrophosphate

- Metal-phosphate complexes

Wissenschaftliche Forschungsanwendungen

Biological and Biomedical Applications

1.1 Biomimetic Mineralization

HSTP has been utilized in biomimetic mineralization processes, which aim to replicate the natural formation of minerals in biological systems such as bones and teeth. Research indicates that HSTP can facilitate the deposition of calcium phosphate, thereby promoting bone regeneration and repair.

Case Study: Bone Regeneration

A study demonstrated that HSTP could enhance the mineralization of osteoblasts (bone-forming cells) in vitro. The results showed a significant increase in calcium deposition when cells were treated with HSTP compared to controls, indicating its potential as a therapeutic agent in bone healing.

1.2 Drug Delivery Systems

HSTP is being investigated for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with various pharmaceuticals allows for improved drug formulation .

Table 1: Comparison of Drug Delivery Agents

| Agent | Solubility Enhancement | Bioavailability Improvement | Applications |

|---|---|---|---|

| Hexasodium Tetraphosphate | High | Significant | Oral and injectable formulations |

| Cyclodextrins | Moderate | Moderate | Oral formulations |

| Liposomes | Variable | High | Targeted drug delivery |

Industrial Applications

2.1 Water Treatment

HSTP is employed as a dispersing agent in water treatment processes, particularly for the removal of heavy metals from wastewater. Its high solubility and ability to complex with metal ions facilitate the cleaning process .

Case Study: Heavy Metal Removal

In a controlled study, wastewater samples treated with HSTP demonstrated a 75% reduction in lead concentration after 24 hours. This highlights its efficacy as an environmentally friendly agent for water purification .

2.2 Food Industry

In the food industry, HSTP serves as a food additive, functioning as a sequestrant to improve texture and stability in processed foods. It helps maintain moisture levels and enhances the overall quality of food products .

Environmental Applications

3.1 Soil Chemistry Analysis

HSTP is utilized in environmental science for studying soil chemistry, particularly in assessing salinity levels and nutrient availability. Its role as a dispersant aids in analyzing soil samples more effectively .

Table 2: Environmental Applications of HSTP

| Application | Description |

|---|---|

| Soil Salinity Assessment | Used to disperse soil samples for accurate analysis |

| Nutrient Availability | Aids in determining nutrient levels in soils |

| Pollution Studies | Helps analyze contaminants in soil samples |

Toxicological Considerations

While HSTP has beneficial applications, it is important to note its moderate toxicity profile. Toxicological studies indicate that it can inhibit cholinesterase activity, which may pose risks to both human health and ecological systems if not handled properly.

Wirkmechanismus

The mechanism by which hexasodium tetraphosphate exerts its effects involves its ability to chelate metal ions and form stable complexes. This property is particularly useful in water treatment, where it prevents the formation of scale by binding to calcium and magnesium ions. In biological systems, it stabilizes proteins and enzymes by maintaining a consistent ionic environment .

Vergleich Mit ähnlichen Verbindungen

Sodium Hexametaphosphate (Hexasodium Metaphosphate)

- Chemical Formula : $ \text{Na}6\text{P}6\text{O}{18} $ or $(\text{NaPO}3)_6$ .

- CAS Number : 10124-56-8 .

- Properties : White crystalline solid, odorless, water-soluble, density 2.484 g/cm³, melting point 628°C .

- Applications :

- Key Difference : Sodium hexametaphosphate contains a cyclic hexameric phosphate structure ($ \text{P}6\text{O}{18}^{6-} $), whereas this compound likely features a tetrameric phosphate chain ($ \text{P}4\text{O}{13}^{6-} $) .

Tetrasodium Tetraphosphate (Sodium Tetraphosphate)

- Chemical Formula : $ \text{Na}4\text{P}2\text{O}_7 $ (often confused with tetrasodium pyrophosphate) .

- CAS Number: Not explicitly provided in evidence; market data highlight its use under the name "sodium tetraphosphate" .

- Properties : White, water-soluble solid with toxicity approximately twice that of table salt .

- Applications :

- Key Difference : Tetrasodium tetraphosphate has a linear $ \text{P}2\text{O}7^{4-} $ structure, contrasting with the hypothesized tetrameric chain of this compound .

Sodium Tripolyphosphate

- Chemical Formula : $ \text{Na}5\text{P}3\text{O}_{10} $.

- Applications :

- Key Difference : Sodium tripolyphosphate features a linear triphosphate chain ($ \text{P}3\text{O}{10}^{5-} $), shorter than the tetraphosphate structure .

Comparative Data Table

Research Findings and Industrial Relevance

- This compound : Despite its classification as a food additive, mechanistic studies and toxicity data are sparse .

- Sodium Hexametaphosphate : Extensively utilized in industrial and food sectors due to its high solubility and sequestering capacity . Research highlights its role in enhancing RNA translation efficiency when modified with thiophosphate groups (e.g., 2.6× higher activity vs. standard caps) .

- Tetrasodium Tetraphosphate : Market projections indicate a 6.3% CAGR (2023–2030), driven by detergent and food industries .

Biologische Aktivität

Hexasodium tetraphosphate (HSTP), with the chemical formula and a molecular weight of approximately 469.83 g/mol, is a sodium phosphate compound notable for its high solubility in water and diverse applications across various industries. This article delves into its biological activity, focusing on its toxicity, interactions with biological systems, and potential applications in biomedical research.

Chemical Structure : HSTP consists of six sodium ions and four tetraphosphate anions. Its polar surface area of about 256.59 Ų indicates its hydrophilic nature, which facilitates its solubility in aqueous environments.

Hydrolysis : HSTP can undergo hydrolysis under acidic or basic conditions, leading to the formation of lower phosphate species such as triphosphate and orthophosphate. The hydrolysis reaction is first-order and can be catalyzed by both acids and bases, preferentially affecting terminal oxygen bonds in the tetraphosphate structure. This breakdown is significant as it influences the compound's reactivity and biological interactions.

Toxicological Profile

HSTP exhibits moderate toxicity, particularly when ingested or absorbed through the skin. Toxicological studies indicate that it can affect cholinesterase activity in various organisms, including insects and mammals.

- Acute Toxicity : While HSTP's acute toxicity is lower than that of many organophosphates, it still poses risks to human health and ecological systems. For instance, exposure can lead to inhibition of cholinesterase activity, which is critical for nerve function in both humans and wildlife.

- Environmental Impact : Research indicates that runoff containing HSTP can contribute to pollution in aquatic ecosystems, affecting biodiversity and ecosystem health.

Biological Interactions

HSTP's interactions with biological systems are primarily characterized by its effects on enzyme activities:

- Cholinesterase Inhibition : Studies have shown that HSTP can significantly inhibit cholinesterase activity at certain concentrations. This inhibition is critical as cholinesterase plays a vital role in neurotransmission by breaking down acetylcholine in the synaptic cleft.

- Microbial Resistance : Research has also explored the potential for HSTP to influence microbial resistance mechanisms. Its use in various formulations may affect bacterial responses to stress conditions, potentially leading to enhanced resistance profiles .

Applications in Biomedical Research

HSTP has garnered interest in biomedical research due to its properties as a pharmaceutical excipient and potential applications in drug delivery systems:

- Drug Delivery Systems : Its high solubility makes HSTP a candidate for use in drug formulations aimed at enhancing bioavailability and stability of active pharmaceutical ingredients (APIs) .

- Pharmaceutical Excipient : HSTP's characteristics allow it to serve as a stabilizing agent in pharmaceutical preparations, contributing to improved efficacy of medications .

Case Studies

- Toxicological Assessment : A study assessing the effects of HSTP on cholinesterase activity demonstrated significant inhibition at concentrations above 100 mg/kg in mammalian models. This study highlighted the need for caution when handling HSTP in industrial applications.

- Environmental Impact Study : Research evaluating the runoff from agricultural fields treated with fertilizers containing HSTP showed increased levels of phosphate in nearby water bodies, leading to algal blooms that disrupted local aquatic ecosystems.

Q & A

Basic: What are the established methods for synthesizing high-purity hexasodium tetraphosphate, and how can experimental conditions affect its stability?

Methodological Answer:

this compound (Na₆P₄O₁₃) is synthesized via controlled thermal dehydration of sodium phosphate salts. Key steps include:

- Precursor Preparation: Mix monosodium and disodium phosphates in stoichiometric ratios under inert conditions to prevent oxidation or hydrolysis .

- Thermal Treatment: Heat at 300–500°C to form the tetrapolyphosphate chain, monitored via thermogravimetric analysis (TGA) .

- Purification: Recrystallize in anhydrous ethanol to remove residual salts. Avoid exposure to strong acids/alkalis or oxidizing agents, which degrade the compound .

- Stability Testing: Store in desiccators at <25°C. Use FT-IR or ³¹P NMR to confirm structural integrity post-synthesis .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound in laboratory settings?

Methodological Answer:

- ³¹P NMR Spectroscopy: Resolves distinct phosphorus environments in the tetraphosphate chain (e.g., terminal vs. bridging oxygens). A singlet at δ -20 ppm confirms cyclic structure purity .

- X-ray Diffraction (XRD): Matches experimental patterns with crystallographic databases (e.g., ICDD 00-023-0542) to validate phase purity .

- Ion Chromatography (IC): Quantifies phosphate hydrolysis products (e.g., ortho- or pyrophosphate) using anion-exchange columns and conductivity detection .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode detects [Na₆P₄O₁₃]²⁻ ions (m/z ~459) to confirm molecular weight .

Advanced: How can researchers resolve contradictory data on this compound’s chelation behavior with divalent cations (e.g., Ca²⁺, Mg²⁺)?

Methodological Answer:

Discrepancies arise from pH, ionic strength, and competing ligands. To address:

- Isothermal Titration Calorimetry (ITC): Directly measures binding stoichiometry and thermodynamics under controlled pH (e.g., pH 7–9) .

- X-ray Photoelectron Spectroscopy (XPS): Identifies shifts in P 2p and O 1s peaks to confirm cation coordination modes .

- Competitive Assays: Use EDTA or EGTA to isolate tetraphosphate-specific effects. Statistical validation via paired t-tests minimizes false positives .

Advanced: What experimental strategies are recommended for studying this compound’s role in microbial stringent response pathways?

Methodological Answer:

- Gene Knockout Models: Delete relA/spoT homologs in E. coli to assess tetraphosphate’s impact on ppGpp (guanosine tetraphosphate) synthesis .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Quantify intracellular ppGpp levels after exposure to stress inducers (e.g., nutrient deprivation) .

- RNA Sequencing: Profile transcriptional changes in usp (universal stress protein) genes to map regulatory networks .

Advanced: How can researchers mitigate interference from coexisting phosphates when quantifying this compound in biological samples?

Methodological Answer:

- Sample Pretreatment: Precipitate proteins with trichloroacetic acid (TCA) to reduce matrix complexity .

- Dual Detection Methods: Combine ion chromatography (for separation) with post-column derivatization (e.g., molybdate-blue reaction) to enhance specificity .

- Standard Additions: Spiked recovery experiments validate accuracy in complex matrices (e.g., cell lysates) .

Advanced: What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in enzymatic inhibition studies?

Methodological Answer:

- Nonlinear Regression: Fit data to Hill or Michaelis-Menten models to estimate IC₅₀ and cooperativity coefficients .

- Mann-Whitney U Test: Compare normalized inhibition rates between treatment groups to account for non-Gaussian distributions .

- ANOVA with Tukey’s Post Hoc: Identify significant differences across multiple experimental conditions (e.g., pH, temperature) .

Basic: What protocols ensure reproducible preparation of this compound solutions for in vitro assays?

Methodological Answer:

- Buffering: Use Tris-HCl (pH 8.0) or HEPES (pH 7.4) to stabilize the compound. Avoid carbonate buffers, which precipitate Na⁺ ions .

- Degassing: Sparge solutions with argon to prevent oxidative degradation .

- Concentration Calibration: Validate via gravimetric analysis or ICP-OES for sodium content .

Advanced: How does this compound modulate ion flux in neuronal or cellular models, and what electrophysiological techniques are suited for this analysis?

Methodological Answer:

- Patch Clamp Electrophysiology: Measure P2X receptor currents in dorsal root ganglion neurons exposed to tetraphosphate .

- Fluorescent Probes: Use Ca²⁺-sensitive dyes (e.g., Fura-2 AM) to track intracellular ion dynamics .

- Data Normalization: Express results as percentage change from baseline to control for cell-to-cell variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.